molecular formula C8H7NO B1675950 Mandelonitrile CAS No. 532-28-5

Mandelonitrile

Cat. No.: B1675950
CAS No.: 532-28-5
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-UHFFFAOYSA-N
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Description

Mandelonitrile (C₆H₅CH(OH)CN) is a hydroxynitrile compound that serves as a key intermediate in the biosynthesis and degradation of cyanogenic glycosides, such as amygdalin, in plants like Prunus sibirica . It is enzymatically hydrolyzed by nitrilases, nitrile hydratases, or hydroxynitrile lyases (HNLs) to produce enantiopure (R)-(-)-mandelic acid, a valuable pharmaceutical precursor . This compound’s stereochemical flexibility and reactivity make it a critical substrate in biocatalysis and green chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mandelonitrile can be synthesized through the reaction of benzaldehyde with sodium cyanide in the presence of sodium bisulfite. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, this compound is produced by dissolving benzaldehyde in ethyl acetate and reacting it with a sodium cyanide aqueous solution. The reaction is carried out under controlled pH conditions adjusted by hydrochloric acid. After the reaction, the mixture is allowed to stand and separate, and the upper layer containing ethyl acetate is recovered to obtain this compound .

Types of Reactions:

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon catalyst, hydrogen gas.

    Hydrolysis: Enzyme this compound lyase.

Major Products:

    Hydrogenation: Phenethylamine.

    Hydrolysis: Benzaldehyde and hydrogen cyanide.

Scientific Research Applications

Mandelonitrile is a cyanohydrin derivative of benzaldehyde with roles in various physiological processes, including plant defense against arthropods . It has applications in industries such as medicines, pesticides, and dyes .

Scientific Research Applications

This compound lyases Various plants have been examined for (R)- and (S)-mandelonitrile lyase activities to determine the activity and stereochemistry of chiral this compound synthesized from benzaldehyde and potassium cyanide . These lyases catalyze the synthesis of optically active this compound and methylpropylketone cyanohydrin from benzaldehyde and 2-pentanone, respectively .

Biodegradation Bacillus sp. MN1 can degrade this compound into mandelic acid, a pharmaceutically useful compound, using the Nitrilase enzyme. This highlights the potential of microbial biodegradation processes as eco-friendly solutions for the remediation of nitrile-contaminated environments .

Plant Defense Mechanisms this compound is essential in plant defense against phytophagous arthropods . Arabidopsis thaliana uses this compound as a defense against the two-spotted spider mite Tetranychus urticae .

Insect Defense Mechanism this compound produced by commensal bacteria protects the Colorado potato beetle against predation . When aposymbiotic larvae were injected with this compound before shaking, the resultant beetles emitted significantly higher amounts of hydrogen cyanide (HCN) . Birds have an innate aversion to HCN and benzaldehyde, avoiding poisoning. Supplementing pupae with this compound deterred chicks from consuming them, demonstrating its anti-predatorial effects .

Mechanism of Action

Mandelonitrile exerts its effects through the breakdown into benzaldehyde and hydrogen cyanide. This reaction is catalyzed by the enzyme this compound lyase. The hydrogen cyanide produced is highly toxic and serves as a defense mechanism in certain organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Nitriles

2-Phenylpropionitrile (2-PPN)

Mandelonitrile and 2-PPN share structural similarities (both aromatic nitriles) but exhibit divergent enzymatic conversion behaviors:

  • Substrate Specificity : The nitrilase from Pseudomonas fluorescens EBC191 converts (R,S)-mandelonitrile to 17% mandelamide and 83% mandelic acid, whereas (R,S)-2-PPN yields only 0.2% 2-phenylpropionamide (2-PPAA) and 99.8% 2-phenylpropionic acid (2-PPA) under identical conditions .
  • Enantioselectivity : this compound hydrolysis favors (R)-mandelic acid [(R)-MA, >90% ee], while 2-PPN hydrolysis produces (S)-2-PPA [(S)-enantiomer, >80% ee] .
  • Mutant Enzyme Effects : A Trp188Lys mutation in P. fluorescens nitrilase increases mandelamide formation to 94% (vs. 17% wild-type) but only raises 2-PPAA formation to 60%, highlighting substrate-dependent amidation efficiency .

Table 1: Enzymatic Conversion of this compound vs. 2-Phenylpropionitrile

Substrate Wild-Type Amide (%) Mutant (Trp188Lys) Amide (%) Preferred Acid Enantiomer
This compound 17 94 (R)-Mandelic acid
2-Phenylpropionitrile 0.2 60 (S)-2-Phenylpropionic acid

Data sourced from

o-Chlorothis compound

o-Chlorothis compound, a halogenated derivative, shares this compound’s role as a substrate for (R)-(-)-mandelic acid production but exhibits distinct bioconversion kinetics:

  • Microbial Tolerance : Alcaligenes faecalis ECU0401 shows higher substrate tolerance for this compound than o-chlorothis compound, with the latter requiring optimized conditions for >99.9% ee (R)-mandelic acid production .
  • Enzyme Efficiency : Nitrilase activity toward o-chlorothis compound is 30% lower than this compound due to steric hindrance from the chlorine substituent .

Functional Analogues in Biocatalysis

Hydroxynitrile Lyases (HNLs)

HNLs from Arabidopsis thaliana (AtHNL) and Hevea brasiliensis (HbHNL) both cleave this compound but with opposite enantioselectivity:

  • AtHNL : Prefers (R)-mandelonitrile, producing (R)-mandelic acid .

Table 2: Enantioselectivity of HNLs

Enzyme Source Preferred Substrate Enantiomer Product Enantiomer Activity (U/mg)
Arabidopsis thaliana (R)-Mandelonitrile (R)-Mandelic acid 27.79
Hevea brasiliensis (S)-Mandelonitrile (S)-Mandelic acid 18.50

Data sourced from

Succinonitrile

Succinonitrile (NC-CH₂-CH₂-CN), a dinitrile, differs functionally from this compound but is used in analogous biocatalytic processes:

  • Degradation Pathway: Succinonitrile is hydrolyzed to succinamic acid and succinic acid via nitrilase action, whereas this compound follows a hydroxynitrile pathway .
  • Industrial Use: Both compounds are precursors to carboxylic acids but serve different sectors—this compound in pharmaceuticals and succinonitrile in electrolytes .

Antifungal Activity

This compound exhibits targeted antifungal activity against ergosterol-rich fungal membranes but is less potent than delta-decalactone:

  • Delta-decalactone : IC₅₀ = 12 µM (broad-spectrum activity).
  • This compound : IC₅₀ = 45 µM (ergosterol-specific) .

Defense Mechanisms

In Chicobolus sp. millipedes, this compound oxidase (ChuaMOX) specifically oxidizes this compound to hydrogen peroxide, a defense chemical. This specificity is absent in structurally similar nitriles like (E)-2-hydroxy-4-phenylbut-3-enenitrile .

Biological Activity

Mandelonitrile is a cyanogenic compound primarily found in certain plants, particularly in the seeds of fruits like almonds and apricots. This compound has garnered attention due to its biological activities, including potential therapeutic applications and its role in plant defense mechanisms. This article explores the biological activity of this compound, focusing on its enzymatic interactions, pharmacological effects, and implications in various biological systems.

This compound (C9_{9}H9_{9}N) is a nitrile derived from mandelic acid. It is known for its ability to undergo hydrolysis to produce mandelic acid and cyanide, which can be toxic in high concentrations. The enzymatic conversion of this compound is facilitated by nitrilases, which are enzymes that catalyze the hydrolysis of nitriles to their corresponding carboxylic acids.

Enzymatic Activity

Recent studies have focused on the characterization of nitrilases that act on this compound. For instance, the nitrilase BCJ2315 from Burkholderia cenocepacia demonstrated significant activity towards this compound with a high catalytic efficiency (Kcat/Km = 1.1×1051.1\times 10^5 M1^{-1}s1^{-1}) and a low Km value of 0.14 mM, indicating a strong affinity for this substrate . The specific activity measured was 27.79 U/mg, making it one of the most efficient nitrilases characterized to date .

Table 1: Kinetic Parameters of Nitrilases Acting on this compound

EnzymeKm (mM)Vmax (μmol/min/mg)Specific Activity (U/mg)Enantioselectivity (%)
BCJ23150.1445.427.7998.4
Pseudomonas fluorescens EBC191N/AN/A32.831
Alcaligenes faecalis ATCC 8750N/AN/A50100

Pharmacological Effects

This compound has been studied for its potential pharmacological effects, particularly in cancer research. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound's ability to release cyanide upon hydrolysis may contribute to its cytotoxic effects against tumor cells.

Case Studies

  • Cytotoxicity in Cancer Cells : Research indicates that this compound can inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation . This suggests potential applications in targeted cancer therapies.
  • Plant Defense Mechanism : this compound acts as a precursor for salicylic acid, a key plant hormone involved in defense responses against biotic and abiotic stresses . Its role in enhancing plant resilience highlights its importance beyond human health.

Safety and Toxicology

While this compound exhibits promising biological activities, its cyanogenic properties necessitate caution. The release of cyanide can pose significant toxicity risks if not properly managed. Studies have established LD50 values for related compounds, indicating that doses exceeding certain thresholds can lead to adverse effects .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying mandelonitrile, and how can purity be validated experimentally?

Answer :

  • Synthesis : this compound is typically synthesized via the cyanohydrin reaction between benzaldehyde and hydrogen cyanide (HCN) under controlled pH (e.g., alkaline conditions). Alternative enzymatic methods using hydroxynitrile lyases (HNLs) offer stereoselective synthesis .
  • Purification : Liquid-liquid extraction or column chromatography (silica gel, ethyl acetate/hexane) are common. Crystallization in ethanol/water mixtures may enhance purity.
  • Validation : Use HPLC with UV detection (λ = 254 nm) for purity analysis. Confirm structural integrity via 1H^1H-NMR (e.g., benzylic proton at δ 4.8–5.2 ppm) and FTIR (C≡N stretch ~2240 cm1^{-1}) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound in complex matrices?

Answer :

  • Spectroscopy :
    • GC-MS : Ideal for volatile derivatives (e.g., silylated this compound). Monitor m/z 117 (benzaldehyde fragment) and m/z 133 (C7_7H7_7NO+^+) .
    • NMR : Use 13C^{13}C-NMR to distinguish nitrile (δ ~120 ppm) and hydroxyl groups (δ ~60 ppm).
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for quantification. Validate with spiked recovery experiments .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?

Answer :

  • Experimental Design :
    • Prepare buffers (pH 2–12) and incubate this compound at 25–60°C.
    • Monitor degradation via timed aliquots analyzed by HPLC.
    • Calculate rate constants (k) using first-order kinetics.
  • Key Variables : pH-dependent hydrolysis (acid-catalyzed vs. base-catalyzed mechanisms) and Arrhenius plots for thermal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for this compound (e.g., LD50_{50}50​ variability across studies)?

Answer :

  • Data Triangulation :
    • Compare in vitro (e.g., cytotoxicity assays on HepG2 cells) and in vivo (rodent models) studies.
    • Control variables: administration route (oral vs. intraperitoneal), solvent (DMSO vs. saline), and metabolic differences (cytochrome P450 activity).
    • Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity .
  • Mechanistic Insights : Investigate this compound’s cyanide release kinetics using microsomal enzymes or amperometric sensors .

Q. How can computational modeling predict this compound’s interaction with enzymes like hydroxynitrile lyases (HNLs)?

Answer :

  • Molecular Dynamics (MD) : Simulate HNL active-site docking (e.g., from Prunus amygdalus) using Schrödinger Suite or AutoDock.
    • Focus on hydrogen bonding (Tyr-OH with nitrile) and steric effects (substrate enantioselectivity).
  • QM/MM Studies : Evaluate transition states for cyanohydrin cleavage. Validate with experimental kcat_{cat}/KM_M values .

Q. What experimental designs optimize this compound’s enantiomeric yield in asymmetric synthesis?

Answer :

  • DOE Approach : Use response surface methodology (RSM) to optimize:
    • Temperature (20–40°C), pH (5–7), and enzyme loading (5–20 mg/mL).
    • Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column).
  • Enzyme Engineering : Site-directed mutagenesis (e.g., HNL W128A variant) to enhance stereocontrol .

Q. How should researchers design in vivo studies to evaluate this compound’s metabolic fate while addressing ethical and reproducibility concerns?

Answer :

  • Ethical Compliance : Follow institutional guidelines (e.g., IACUC approval) for rodent models. Use non-invasive sampling (e.g., urine LC-MS for cyanide metabolites) .
  • Reproducibility :
    • Standardize diets (avoid cyanogenic precursors) and housing conditions.
    • Predefine endpoints (e.g., glutathione depletion, lactate acidosis) .

Q. Methodological Best Practices

  • Data Contradictions : Apply Bland-Altman plots or Cohen’s κ to assess inter-study variability .
  • Manuscript Clarity : Separate raw data (appendices) from processed results. Use error bars (SEM) and statistical tests (ANOVA, t-test) in graphs .
  • Reproducibility : Document equipment specifications (e.g., HPLC column lot numbers) and reagent sources .

Properties

IUPAC Name

2-hydroxy-2-phenylacetonitrile
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InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H
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InChI Key

NNICRUQPODTGRU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)O
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Molecular Formula

C8H7NO
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DSSTOX Substance ID

DTXSID2025422
Record name alpha-Hydroxybenzeneacetonitrile
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Molecular Weight

133.15 g/mol
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Physical Description

Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid
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Boiling Point

338 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

179.5 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

532-28-5, 10020-96-9, 613-88-7
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Melting Point

14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C
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Synthesis routes and methods I

Procedure details

To a solution of L(+)-diethyl tartarate (412 mg) in absolute dichloromethane (20 ml), tetaraisopropyl titanate (568 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, to the residue, dichloromethane (20 ml) was added and stirred at room temperature to obtain a homogeneous solution. After cooling the resulting solution to 0° C., hydrogen cyanide (0.4 ml) and then benzaldehyde (212 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol was produced in the yield of 55% which contained the R(+) isomer with the enantiomer excess percentage of 77%.
[Compound]
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
catalyst
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of L(+)-diisopropyl tartarate (235 mg) in absolute dichloromethane (10 ml), tetaraisopropyl titanate (284 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, dichloromethane (10 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilylcyanide (436 mg) and then benzaldehyde (424 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol containing the R(+) isomer in the enantiomer excess percentage of 88% was produced in the yield of 37% based on the amount of the used benzaldehyde and 148% based on the amount of the used catalyst.
[Compound]
Name
L(+)-diisopropyl tartarate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
424 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
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reactant
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reactant
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reactant
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CC(C)[O-]
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reactant
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Name
CC(C)[O-]
Quantity
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Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
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Type
reactant
Reaction Step One
Name
CC(C)[O-]
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reactant
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Mandelonitrile
Mandelonitrile
Mandelonitrile

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